(3aS,7aS)-Octahydrofuro[3,2-b]pyridine
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Overview
Description
(3aS,7aS)-Octahydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which forms the pyridine ring . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of robust catalysts to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
(3aS,7aS)-Octahydrofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3aS,7aS)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another bicyclic heterocyclic compound with significant biological activity.
Furo[2,3-b]pyridine: Known for its anticancer properties.
Uniqueness: (3aS,7aS)-Octahydrofuro[3,2-b]pyridine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVTAUEKSQLNO-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCO2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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